molecular formula C14H24N2O3 B5408311 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide

2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide

Cat. No.: B5408311
M. Wt: 268.35 g/mol
InChI Key: DLTUMYVLPBZBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide, also known as OPNA, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the class of spirocyclic lactams and has been found to exhibit interesting pharmacological properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide involves the inhibition of VGLUT1, which leads to a decrease in glutamate release from presynaptic neurons. This, in turn, affects synaptic transmission and can modulate neuronal excitability. This compound has been found to be selective for VGLUT1, which makes it a valuable tool for studying the role of this transporter in synaptic function and for developing new therapeutic strategies.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit glutamate release from synaptosomes and can modulate synaptic transmission in hippocampal slices. In vivo studies have shown that this compound can reduce seizure activity in animal models of epilepsy and can improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide in lab experiments is its selectivity for VGLUT1. This makes it a valuable tool for studying the role of this transporter in synaptic function and for developing new therapeutic strategies. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of VGLUT1 in some experimental settings.

Future Directions

There are several future directions for research on 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide. One area of interest is the development of more potent analogs of this compound that can achieve complete inhibition of VGLUT1 at lower concentrations. Another area of interest is the investigation of the long-term effects of this compound on synaptic function and neuronal excitability. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia warrant further investigation.

Synthesis Methods

The synthesis of 2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide has been described in the literature using different methods. One of the most commonly used methods involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with propylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then reacted with acetic anhydride to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.

Scientific Research Applications

2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate from presynaptic neurons. By inhibiting this transporter, this compound can modulate glutamate release and synaptic transmission, which has important implications for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia.

Properties

IUPAC Name

2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxo-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-7-15-12(17)13(18)16-8-3-14(4-9-16)5-10-19-11-6-14/h2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTUMYVLPBZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)N1CCC2(CC1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.